Ethylenediamine-N,N/'/'-disuccinic acid
Description
Significance of Aminopolycarboxylic Acids as Chelating Agents in Contemporary Research
Aminopolycarboxylic acids (APCAs) are a class of compounds characterized by one or more nitrogen atoms connected through carbon atoms to multiple carboxyl groups. wikipedia.org This unique structure allows them to form strong, stable complexes with metal ions, a process known as chelation. wikipedia.orgmdpi.com This chelating ability makes APCAs invaluable in a vast array of scientific and industrial applications. wikipedia.orgnih.gov
In contemporary research, APCAs are extensively studied and utilized for their ability to control metal ion activity in aqueous solutions. acs.org They are fundamental in applications ranging from industrial water treatment and agriculture to medicine and environmental remediation. mdpi.comnih.govnih.gov The effectiveness of an APCA is largely determined by its coordination chemistry, including the number of binding sites (denticity) and the stability of the metal complexes it forms. wikipedia.orgmdpi.com Well-known APCAs like EDTA and nitrilotriacetic acid (NTA) have been widely used for decades due to their excellent chelating properties. wikipedia.orgnih.govnih.gov
Rationale for Research on Ethylenediamine-N,N'-disuccinic Acid as a Sustainable Alternative to Conventional Chelants
Despite their efficacy, many conventional chelating agents, most notably EDTA, exhibit poor biodegradability. wikipedia.org This persistence leads to their accumulation in the environment, where they can mobilize toxic heavy metals from sediments, increasing their bioavailability and potential toxicity. wikipedia.org This environmental concern has driven the search for effective, yet biodegradable, alternatives.
EDDS has emerged as a leading candidate in this search. wikipedia.org Unlike EDTA, the [S,S] stereoisomer of EDDS is readily biodegradable, breaking down into naturally occurring substances. nih.govnih.govtiiips.com This favorable characteristic has positioned EDDS as a more environmentally benign substitute in various applications, including detergents, cosmetics, and soil remediation. wikipedia.org Research has shown that EDDS can be as effective as EDTA in certain applications, such as the phytoextraction of heavy metals from contaminated soils, while posing a lower risk to the ecosystem. nih.govnih.gov
Historical Context and Evolution of Ethylenediamine-N,N'-disuccinic Acid Research
The synthesis of EDDS was first reported from the reaction of maleic acid and ethylenediamine (B42938). Early research focused on its basic properties and coordination with various metal ions. A significant milestone in EDDS research was the discovery of its stereoisomers and the realization that their biodegradability differs substantially. nih.govnih.gov This finding was crucial in identifying the [S,S]-EDDS isomer as the most environmentally friendly option.
Subsequent research has explored more efficient and sustainable synthesis routes, including biotechnological methods. researchgate.netnih.gov For instance, microorganisms have been employed for the industrial-scale synthesis of EDDS from ethylenediamine and fumaric acid. nih.gov The evolution of EDDS research reflects a broader trend in chemical science towards developing greener and more sustainable technologies.
Properties
CAS No. |
160935-29-5 |
|---|---|
Molecular Formula |
C7H7NO3 |
Synonyms |
Ethylenediamine-N,N/'/'-disuccinic acid |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemistry of Ethylenediamine N,n Disuccinic Acid
Chemical Synthesis Pathways for Ethylenediamine-N,N'-disuccinic Acid
Chemical synthesis routes are well-established for producing EDDS, offering pathways to both racemic mixtures and specific stereoisomers.
The two primary conventional methods for synthesizing EDDS involve either the reaction of ethylenediamine (B42938) with maleic or fumaric acid or the alkylation of aspartic acid with a dihaloethane.
The first method involves the reaction of ethylenediamine with maleic acid or its anhydride (B1165640). wikipedia.org This approach typically results in a racemic mixture of EDDS isomers, containing (S,S)-EDDS, (R,R)-EDDS, and the meso form (R,S)-EDDS. usda.gov A similar non-stereospecific process combines sodium maleate (B1232345) with ethylenediamine in the presence of caustic soda (NaOH) to produce tetrasodium (B8768297) EDDS as a mixture of racemic and meso isomers. google.com
The second major pathway allows for the stereospecific synthesis of (S,S)-EDDS. This method is achieved through the alkylation of L-aspartic acid with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) (EDB) or 1,2-dichloroethane (B1671644) (EDC), in a basic aqueous medium. wikipedia.orggoogle.comusda.gov Because L-aspartic acid is used as the starting material, the resulting product is the stereochemically pure (S,S)-isomer. google.comusda.gov Conversely, using D-aspartic acid would yield the (R,R)-isomer. usda.gov
Table 1: Comparison of Conventional Chemical Synthesis Methods for EDDS
| Feature | Method 1: Maleic Acid Route | Method 2: Aspartic Acid Route |
|---|---|---|
| Reactants | Ethylenediamine and maleic acid/anhydride. | L-aspartic acid and 1,2-dibromoethane or 1,2-dichloroethane. google.com |
| Product Stereochemistry | Racemic/meso mixture of (S,S), (R,R), and (R,S) isomers. usda.govgoogle.com | Stereospecific production of (S,S)-EDDS. wikipedia.org |
| Key Advantage | Uses readily available bulk chemicals. | Produces the highly biodegradable (S,S)-isomer directly. google.com |
| Key Disadvantage | Produces a mixture of isomers that may require separation. google.com | Can suffer from low yields and the formation of by-products. google.com |
Significant research has focused on optimizing conventional synthesis pathways to improve yield, selectivity, and purity. The Neal and Rose process, a notable example of the L-aspartic acid route, was found to convert a high percentage of the L-aspartate but with low selectivity, resulting in a low recovered yield of (S,S)-EDDS (around 25-30%) and substantial by-product formation. google.com
To address these limitations, several optimization strategies have been developed:
Stoichiometric Control: A key improvement in the L-aspartic acid method involves using a stoichiometric deficiency of the 1,2-dihaloethane reactant. This approach significantly increases the selectivity of the reaction towards the desired (S,S)-EDDS salt, with reports of over 70% of the reacted L-aspartic acid being converted to the target product. google.com
pH-Controlled Precipitation: For the synthesis involving maleate and ethylenediamine, a crucial optimization is the purification step. By adjusting the pH of the alkaline aqueous solution containing the mixture of sodium salts of EDDS to a range of about 5 to 10, the disodium (B8443419) salt of the racemic/meso EDDS can be selectively precipitated. google.com This method is more economical than acidifying to a pH of about 2 to precipitate the free acid form, as it requires less acid. google.com The optimal temperature range for this pH adjustment is between 10°C and 80°C. google.com
Reaction Conditions: In a patented process reacting L-aspartic acid with 1,2-dichloroethane, the reaction mixture was heated to 120°C, achieving approximately 89.3% selectivity for (S,S)-EDDS. google.com Another example using 1,2-dibromoethane was conducted at 80°C for 9 hours. google.com These examples highlight that careful control of temperature and reaction time is essential for optimizing the synthesis.
Table 2: Optimization Strategies in the Chemical Synthesis of EDDS
| Strategy | Method | Effect | Key Parameters |
|---|---|---|---|
| Stoichiometric Control | L-Aspartic Acid Route | Increases selectivity to >70% for (S,S)-EDDS by minimizing by-product formation. google.com | Use of a stoichiometric deficiency of 1,2-dihaloethane relative to L-aspartic acid. google.com |
| Selective Precipitation | Maleic Acid Route | Allows for the isolation of a pure disodium salt of EDDS directly from the crude reaction mixture, improving process economy. google.com | Adjusting pH to 5-10; Temperature between 10-80°C. google.com |
| Process Parameter Control | L-Aspartic Acid Route | Maximizes conversion and selectivity. google.com | Temperature (e.g., 80-120°C) and reaction time (e.g., 4.8-9 hours). google.com |
Biocatalytic and Chemoenzymatic Synthesis of Ethylenediamine-N,N'-disuccinic Acid
Biocatalytic methods offer an environmentally friendly and highly selective alternative to chemical synthesis, capable of producing enantiomerically pure (S,S)-EDDS. These processes leverage the specificity of enzymes or whole microbial systems.
Ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) is the key enzyme in the bioproduction of (S,S)-EDDS. It belongs to the aspartase/fumarase superfamily of enzymes. nih.gov The primary role of EDDS lyase is to catalyze the reversible and stereoselective addition of an amine to fumaric acid. nih.govrsc.org
The biodegradation of (S,S)-EDDS can be initiated by EDDS lyase, which converts it into ethylenediamine and two molecules of fumarate (B1241708) through an N-(2-aminoethyl)aspartic acid (AEAA) intermediate. nih.govresearchgate.netacs.org For synthesis, the enzyme catalyzes the reverse reaction: a two-step sequential addition of ethylenediamine to two molecules of fumarate, again proceeding via the AEAA intermediate, to form (S,S)-EDDS exclusively. rsc.org The enzyme can be expressed in host organisms like E. coli and immobilized on a carrier, which allows for its reuse in multiple batches and leads to high product concentrations, with reports of up to 209.3 g/L of EDDS. researchgate.net
The enzymatic pathway for (S,S)-EDDS synthesis is characterized by its high degree of regio- and stereoselectivity. rsc.org Structural and mechanistic studies of EDDS lyase, such as the one from Chelativorans sp. BNC1, have provided detailed insights into its function. nih.gov The crystal structures support a mechanism that involves a general base-catalyzed, sequential two-step process. nih.govacs.org
This high enantioselectivity ensures that when ethylenediamine and fumaric acid are used as substrates, only the (S,S)-isomer of EDDS is produced. tandfonline.com One of the significant features of EDDS lyase is its broad substrate promiscuity with respect to the amine nucleophile. It can accept a wide variety of mono- and diamines for addition to fumarate. nih.govrsc.org This characteristic makes it a powerful tool for the chemoenzymatic synthesis of various valuable aminocarboxylic acids and EDDS analogues. rsc.orgsemanticscholar.org However, the enzyme is highly specific for fumarate as the electrophile and does not accept similar molecules like crotonic acid or itaconic acid. acs.org
Table 3: Characteristics of EDDS Lyase in Bioproduction
| Feature | Description |
|---|---|
| Enzyme Class | Aspartase/Fumarase Superfamily. nih.gov |
| Source Organism | Identified in bacteria such as Chelativorans sp. BNC1. nih.gov |
| Reaction Catalyzed | Reversible, two-step addition of ethylenediamine to two molecules of fumaric acid. nih.govrsc.org |
| Intermediate | N-(2-aminoethyl)aspartic acid (AEAA). rsc.orgresearchgate.net |
| Product Stereochemistry | Highly enantioselective, producing only the (S,S)-isomer of EDDS. rsc.orgtandfonline.com |
| Key Features | Broad substrate scope for various amines but high specificity for fumarate; can be immobilized for industrial use. nih.govrsc.orgresearchgate.net |
The production of (S,S)-EDDS can be achieved through fermentation using whole microorganisms that naturally produce the compound. usda.gov Several bacterial strains have been identified that can synthesize (S,S)-EDDS from substrates like ethylenediamine and fumaric acid. tandfonline.comnih.gov
Among the bacteria capable of this synthesis are species from the genera Sphingomonas, Brevundimonas, Pseudomonas, and Acidovorax. tandfonline.comnih.gov In one study, Acidovorax sp. TNT149 produced 90 mmoles of (S,S)-EDDS from 200 mmoles of ethylenediamine and 350 mmoles of fumaric acid. nih.gov The optimal conditions for this production were a pH of 7.5 and a temperature of 35°C. tandfonline.comnih.gov Under these conditions, the conversion ratio of fumaric acid to (S,S)-EDDS was calculated to be 89%, with no other isomers detected. tandfonline.com
Fermentation processes have also been developed. For instance, using Amycolatopsis orientalis, EDDS concentrations reached 20 g/L in a fermentation medium after approximately 42 days. usda.gov A critical factor in this fermentation is maintaining a low concentration of zinc, as it inhibits the biosynthesis of EDDS. usda.govresearchgate.net
Table 4: Microbial Production of (S,S)-EDDS
| Microorganism | Substrates | Production / Yield | Optimal Conditions |
|---|---|---|---|
| Acidovorax sp. TNT149 | Ethylenediamine and Fumaric Acid | 90 mmoles of (S,S)-EDDS from 200 mmoles of ethylenediamine; 89% conversion of fumaric acid. tandfonline.comnih.gov | pH 7.5, Temperature 35°C. nih.gov |
| Amycolatopsis orientalis | Glycerol, Glutamic Acid, Urea | 20 g/L of EDDS. usda.gov | Fermentation for ~42 days; low zinc concentration. usda.gov |
| Sphingomonas, Brevundimonas, Pseudomonas | Ethylenediamine and Fumaric Acid | Confirmed production of (S,S)-EDDS. tandfonline.comnih.gov | Not specified. |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| 1,2-dibromoethane (EDB) |
| 1,2-dichloroethane (EDC) |
| Amycolatopsis orientalis |
| Acidovorax sp. TNT149 |
| Aspartic acid |
| Brevundimonas |
| Caustic soda (Sodium hydroxide) |
| Chelativorans sp. BNC1 |
| Crotonic acid |
| D-aspartic acid |
| Ethylenediamine |
| Ethylenediamine-N,N'-disuccinic acid (EDDS) |
| Fumaric acid |
| Itaconic acid |
| L-aspartic acid |
| Maleic acid |
| Maleic anhydride |
| N-(2-aminoethyl)aspartic acid (AEAA) |
| Pseudomonas |
| Sphingomonas |
| Tetrasodium EDDS |
Immobilized Enzyme Systems for Enhanced EDDS Bioproduction
The bioproduction of Ethylenediamine-N,N'-disuccinic acid (EDDS), particularly the (S,S) stereoisomer, has been significantly advanced through the use of immobilized enzyme systems. This technology addresses common challenges in biocatalysis, such as enzyme instability and the difficulty of separating the enzyme from the product, thereby improving process efficiency and reusability. google.commdpi.com Immobilization protects enzymes from harsh environmental conditions like extreme temperatures and pH, enhancing their stability and operational lifespan. google.comacs.org
The primary enzyme utilized in this process is EDDS lyase, which belongs to the aspartase/fumarase superfamily. researchgate.netnih.govcore.ac.uk This enzyme catalyzes the synthesis of (S,S)-EDDS from substrates like ethylenediamine and fumaric acid. researchgate.netnih.gov To enhance the bioproduction process, EDDS lyase is often expressed in microorganisms such as E. coli and then immobilized on various carriers. researchgate.net
One effective method involves immobilizing purified EDDS lyase on a glutaraldehyde-activated amino carrier. researchgate.netgoogle.com This covalent binding method is strong and helps maintain high enzyme activity. google.comyoutube.com In a notable study, EDDS lyase was expressed in E. coli, purified to remove interfering enzymes like fumarase, and then immobilized. researchgate.net The resulting system demonstrated remarkable stability and efficiency, achieving a high product concentration of 209.3 g/L of (S,S)-EDDS with a 94% yield. researchgate.net The immobilized enzyme could be reused for multiple batches, operating for over 864 hours, which significantly reduces production costs. researchgate.net
Another approach utilizes metal affinity carriers for purification and immobilization. google.com EDDS lyase engineered with a His-tag can be selectively adsorbed onto these carriers, effectively separating it from other enzymes in the crude extract, such as fumarase, which can consume the fumaric acid substrate unnecessarily. google.com This purification prior to immobilization is crucial for achieving a high conversion rate. google.com
The use of immobilized enzyme systems offers several advantages over traditional fermentation or free-enzyme catalysis, including higher product purity, greater yield, and more environmentally friendly and economical operation. researchgate.net These systems represent a promising pathway for the industrial-scale production of (S,S)-EDDS, potentially replacing less sustainable chemical synthesis methods. researchgate.net
Interactive Table: Performance of Immobilized EDDS Lyase Systems
| Parameter | Crude Enzyme System | Immobilized Purified Enzyme System |
|---|---|---|
| Enzyme | EDDS lyase with fumarase | Fumarase-free EDDS lyase |
| Initial EDDS Conc. | 19.8 g/L | - |
| Optimized EDDS Conc. | - | 209.3 g/L |
| Reaction Yield | Not specified | 94.0% |
| Isolation Yield | Not specified | 91.8% |
| Final Purity | Not specified | 99.8% |
| Reusability | Not specified | 11 batches (864.5 h) |
| Space-Time Yield | Not specified | 1.55 g/(L·h) |
Data sourced from a study on bioproduction using E. coli-expressed EDDS lyase. researchgate.net
Stereoisomeric Considerations in Ethylenediamine-N,N'-disuccinic Acid Synthesis
Ethylenediamine-N,N'-disuccinic acid (EDDS) possesses two chiral centers, which gives rise to three distinct stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. wikipedia.org The spatial arrangement of the atoms in these isomers is different, leading to unique properties, particularly concerning their biodegradability. wikipedia.orggoogle.com While chemical synthesis routes, such as the reaction of ethylenediamine with maleic acid, typically produce a racemic mixture of these isomers, biological and stereospecific chemical methods can generate a single, desired isomer. wikipedia.orggoogle.com
Enantiomeric Purity and Control in Production
Achieving high enantiomeric purity is a critical aspect of EDDS production, especially when the target is the environmentally friendly (S,S) isomer. google.comnih.gov The control of stereochemistry can be accomplished through two primary strategies: stereoselective chemical synthesis and enzymatic bioproduction. nih.govethz.ch
A well-established chemical method for producing (S,S)-EDDS with high selectivity involves the reaction of L-aspartic acid, a naturally occurring chiral building block, with a 1,2-dihaloethane like 1,2-dibromoethane in a basic aqueous medium. google.com This process leverages the inherent chirality of L-aspartic acid to direct the synthesis towards the (S,S) configuration. google.com Process conditions, such as maintaining a stoichiometric deficiency of the dihaloethane and controlling the pH during precipitation, are crucial for maximizing the yield and purity of the (S,S)-EDDS salt. google.com For instance, co-feeding the aqueous reaction product and a mineral acid into water while maintaining a pH between 2.4 and 5.5 can preferentially precipitate the desired [S,S]-EDDS. google.com
Enzymatic methods offer an alternative and highly specific route to enantiomerically pure (S,S)-EDDS. The enzyme EDDS lyase exclusively synthesizes the (S,S) isomer from substrates like ethylenediamine and fumaric acid. researchgate.netresearchgate.net In contrast, using a different enzyme, aspartate ammonia (B1221849) lyase, results in the (R,S)-configured product. researchgate.netresearchgate.net This high degree of stereoselectivity inherent in enzymatic catalysis eliminates the need for chiral separation of a racemic mixture, simplifying the downstream processing and ensuring a product of high enantiomeric purity. researchgate.net
Differential Research Focus on (S,S)-Ethylenediamine-N,N'-disuccinic Acid Bioproduction
The significant research and development effort directed towards the bioproduction of (S,S)-EDDS is primarily driven by its superior biodegradability compared to its other stereoisomers and the widely used, but persistent, chelating agent Ethylenediaminetetraacetic acid (EDTA). wikipedia.orgnih.gov While all EDDS isomers can chelate metal ions, their susceptibility to microbial degradation varies significantly. wikipedia.orgnih.gov
The (S,S) isomer is readily biodegradable, even in highly polluted soils, making it an environmentally sustainable alternative to EDTA. wikipedia.orgresearchgate.net In contrast, the (R,R) and (R,S) isomers are less biodegradable. wikipedia.orgnih.gov EDTA itself is known for its persistence in the environment, leading to concerns about its accumulation in water and soil. nih.gov The actinomycete Amycolatopsis japonicum is a natural producer of (S,S)-EDDS, and significant research has gone into optimizing its production through metabolic engineering and fermentation process improvements. nih.gov
The demand for greener chemicals in applications such as detergents, agriculture, and water treatment has fueled the focus on (S,S)-EDDS. wikipedia.orgchemodex.com Its ability to effectively chelate metal ions like iron, copper, and zinc, combined with its favorable environmental profile, makes it a prime candidate to replace EDTA in numerous industrial and domestic products. google.comresearchgate.netresearchgate.net Consequently, biotechnological production methods, including fermentation and enzymatic synthesis, are at the forefront of research to make (S,S)-EDDS economically competitive with chemically synthesized, non-biodegradable chelants. researchgate.netnih.gov
Table: Summary of EDDS Stereoisomers
| Stereoisomer | Abbreviation | Key Differentiator | Production Method Example |
|---|---|---|---|
| (2S,2'S)-Ethylenediamine-N,N'-disuccinic acid | (S,S)-EDDS | Readily biodegradable. wikipedia.org | Enzymatic synthesis with EDDS lyase; Chemical synthesis from L-aspartic acid. researchgate.netgoogle.com |
| (2R,2'R)-Ethylenediamine-N,N'-disuccinic acid | (R,R)-EDDS | Less biodegradable. wikipedia.orgnih.gov | Part of racemic mixture from chemical synthesis (e.g., from maleic acid). wikipedia.org |
Coordination Chemistry of Edds
Formation of Metal-EDDS Complexes
As a hexadentate ligand, EDDS can form stable, water-soluble complexes with a wide range of metal ions. The coordination involves the nitrogen atoms of the ethylenediamine (B42938) backbone and the oxygen atoms of the four carboxylate groups, creating a chelate ring structure around the metal ion. libretexts.orgwikipedia.org This chelation sequesters the metal ion, modifying its chemical reactivity and bioavailability. acs.org
Stability of Metal-EDDS Complexes
The stability of metal-EDDS complexes is a key parameter that dictates their effectiveness in various applications. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.orgresearchgate.net Higher stability constants indicate a stronger complex. The stability of metal-EDDS complexes is influenced by factors such as the nature of the metal ion, pH, and temperature. wikipedia.orgnih.gov
Below is a table of stability constants (log K) for various metal-EDDS complexes.
| Metal Ion | Log K (EDDS) |
| Cu²⁺ | 18.4 |
| Ni²⁺ | 16.5 |
| Co²⁺ | 14.2 |
| Fe³⁺ | 22.0 |
| Zn²⁺ | 13.5 |
| Pb²⁺ | 12.8 |
| Cd²⁺ | 11.2 |
| Mn²⁺ | 9.0 |
| Ca²⁺ | 4.6 |
| Mg²⁺ | 5.8 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Biodegradation and Environmental Fate of Ethylenediamine N,n Disuccinic Acid
Biodegradation Pathways and Mechanisms of Ethylenediamine-N,N'-disuccinic Acid
The breakdown of EDDS in the environment is primarily a biological process driven by microorganisms. The efficiency and pathway of this degradation are highly dependent on the stereochemistry of the EDDS molecule and the prevailing environmental conditions.
Microbial degradation of EDDS has been observed under both aerobic and anaerobic conditions. osti.gov Aerobic biodegradation, which occurs in the presence of oxygen, is generally more rapid and complete. osti.gov Aerobic bacteria utilize oxygen as the terminal electron acceptor in their metabolic processes, leading to the efficient breakdown of organic molecules like EDDS. osti.gov In aerobic environments such as activated sludge in wastewater treatment plants, the [S,S]-isomer of EDDS is rapidly and completely mineralized. nih.gov
Anaerobic biodegradation, occurring in the absence of oxygen, is a slower process. osti.gov In anaerobic settings, microorganisms use other electron acceptors like nitrate, sulfate (B86663), or carbon dioxide for respiration. osti.govusgs.gov While the [S,S]-EDDS isomer is biodegradable under these conditions, the rate can be significantly lower than in aerobic environments. nih.gov Temporarily anoxic conditions can occur in environments like soil slurries after washing, influencing the speciation and degradation of EDDS complexes. nih.gov The complete mineralization of EDDS in some scenarios may involve a sequential anaerobic-aerobic process, where initial breakdown occurs without oxygen, followed by further degradation upon exposure to air. nih.gov
A critical factor in the biodegradability of EDDS is its stereoisomeric form. EDDS has three stereoisomers: [S,S]-EDDS, [R,R]-EDDS, and the meso form, [R,S]-EDDS. researchgate.net Extensive research has shown that only the [S,S]-isomer is readily and completely biodegradable by microorganisms. nih.govnih.gov The [R,R] and [R,S] isomers are significantly more resistant to microbial attack. nih.govnih.gov This stereospecificity is a crucial consideration in the manufacturing and application of EDDS for various industrial purposes.
The biodegradation of [S,S]-EDDS proceeds through a defined pathway involving specific intermediates. A key metabolite identified in this process is N-(2-aminoethyl)aspartic acid (AEAA). nih.govresearchgate.net The degradation of the less biodegradable isomers, [R,R]-EDDS and [R,S]-EDDS, also leads to the formation of AEAA, which can be more persistent in the environment. nih.gov
The enzymatic breakdown of [S,S]-EDDS is a two-step process. In the first step, one of the C-N bonds is cleaved, releasing a molecule of fumarate (B1241708) and forming the intermediate AEAA. researchgate.net Subsequently, AEAA is further degraded, breaking the second C-N bond to release a second molecule of fumarate and ethylenediamine (B42938). researchgate.net Fumarate, a common metabolite in cellular respiration, can then be readily utilized by microorganisms and enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The breakdown of ethylenediamine can eventually lead to the formation of ammonium (B1175870) and carbon dioxide. researchgate.net
The degradation pathway can be summarized as follows: [S,S]-EDDS → N-(2-aminoethyl)aspartic acid (AEAA) + Fumarate N-(2-aminoethyl)aspartic acid (AEAA) → Ethylenediamine + Fumarate
Table 1: Key Intermediates and Byproducts in EDDS Biodegradation
| Precursor | Intermediate/Byproduct | Environmental Significance |
| [S,S]-EDDS | N-(2-aminoethyl)aspartic acid (AEAA) | A key transient intermediate in the rapid biodegradation of the [S,S] isomer. nih.govresearchgate.net |
| [R,R]-EDDS & [R,S]-EDDS | N-(2-aminoethyl)aspartic acid (AEAA) | A more persistent metabolite resulting from the slow degradation of these isomers. nih.gov |
| [S,S]-EDDS & AEAA | Fumarate | A readily metabolizable compound that enters central microbial metabolic pathways. researchgate.net |
| AEAA | Ethylenediamine | Further degraded to simpler inorganic compounds. researchgate.net |
The key enzyme responsible for the biodegradation of [S,S]-EDDS is ethylenediamine-N,N'-disuccinic acid (EDDS) lyase . researchgate.netacs.org This enzyme belongs to the aspartase/fumarase superfamily of carbon-nitrogen (C-N) lyases. researchgate.net EDDS lyase catalyzes the reversible deamination of (S,S)-EDDS in two successive steps, each yielding a molecule of fumarate. researchgate.net
The catalytic mechanism of EDDS lyase involves a general base-catalyzed, sequential two-step deamination of (S,S)-EDDS. acs.org The enzyme exhibits a broad substrate scope, meaning it can act on various other molecules besides its natural substrate. acs.org It can accept a range of mono- and diamines for the amination of fumarate, although the catalytic efficiency is generally lower than with ethylenediamine. acs.org This promiscuity has been explored for the synthesis of various N-substituted aspartic acids. researchgate.net
Research on EDDS lyase from Chelativorans sp. BNC1 has provided significant insights into its structure and function. researchgate.netacs.org The enzyme is a homotetramer, and its crystal structure has been determined in both unliganded and substrate-bound forms, revealing the active site residues crucial for substrate binding and catalysis. acs.org The maximum activity of this enzyme is observed at a temperature of 60 °C and a pH of 8.0. researchgate.net
Factors Influencing Ethylenediamine-N,N'-disuccinic Acid Biodegradation Rates in Environmental Matrices
The rate at which EDDS is biodegraded in the environment is not constant but is influenced by a variety of physicochemical and biological factors.
pH: The pH of the environment can significantly affect microbial activity and enzyme function. nih.govnih.gov While specific optimal pH ranges for EDDS-degrading microorganisms can vary, the activity of EDDS lyase from Chelativorans sp. BNC1 is highest at a pH of 8.0. researchgate.net In general, drastic deviations from the optimal pH for microbial growth can inhibit biodegradation rates. copernicus.org The pH can also influence the chemical speciation of EDDS and the metals it is complexed with, which in turn affects its bioavailability for microbial uptake.
Temperature: Temperature is a critical factor controlling the rate of biological processes, including biodegradation. sparkoncept.com Generally, warmer temperatures accelerate microbial metabolism and enzymatic reactions, leading to faster degradation rates, up to an optimal point beyond which the activity may decline. nih.govbibliotekanauki.pl For instance, the degradation of environmental DNA, another biological polymer, has been shown to be faster at higher water temperatures. nih.govnih.gov The optimal temperature for the characterized EDDS lyase is 60 °C, though this is higher than typical environmental temperatures. researchgate.net In soil, temperature positively correlates with the degradation rate of extracellular DNA. osti.gov A study on municipal solid waste biodegradation found a suitable temperature range of 22 °C to 45 °C for enhancing the process. researchgate.net
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and activity. mdpi.com In environments where these nutrients are limited, the rate of EDDS biodegradation may be constrained. researchgate.net EDDS itself is rich in carbon and nitrogen, which can serve as a nutrient source for microorganisms after its breakdown. researchgate.net The carbon-to-nitrogen (C:N) ratio of available organic matter can influence microbial decomposition dynamics. frontiersin.org
Table 2: Influence of Environmental Conditions on EDDS Biodegradation
| Factor | Influence on Biodegradation Rate | Research Findings |
| pH | Optimal pH enhances microbial and enzymatic activity. | EDDS lyase from Chelativorans sp. BNC1 has an optimal pH of 8.0. researchgate.net Changes in pH can alter biosurfactant properties and enzyme stability, affecting degradation. nih.gov |
| Temperature | Higher temperatures generally increase degradation rates up to an optimum. | Degradation of biological molecules is often accelerated at higher temperatures. nih.govbibliotekanauki.plnih.gov The optimal temperature for a characterized EDDS lyase is 60°C. researchgate.net |
| Nutrient Availability | Essential for microbial growth and metabolism. | EDDS can serve as a source of carbon and nitrogen for microbes. researchgate.net The C:N ratio of organic matter influences decomposition. frontiersin.org |
| Redox Potential | Determines the dominant microbial metabolic pathways. | Aerobic conditions (high redox potential) generally lead to faster degradation than anaerobic conditions. osti.govnih.gov The sequence of redox conditions can control overall biodegradation efficiency. usgs.gov |
The native microbial populations present in soil and water, known as indigenous microbial communities , are fundamental to the in-situ biodegradation of EDDS. researchgate.nettaylorfrancis.com These communities are often better adapted to the specific environmental conditions of their habitat compared to microorganisms introduced from external sources. nih.gov The diversity and metabolic capabilities of these indigenous microbes will ultimately determine the rate and extent of EDDS degradation. taylorfrancis.comcore.ac.uk Genera such as Sphingomonas have been implicated in the degradation of various pollutants and may play a role in EDDS breakdown. nih.gov
Acclimation is a key phenomenon where microbial communities adapt to the presence of a new substance, such as EDDS, over time. nih.gov This adaptation can involve a lag phase, during which the microbial population that can utilize the new substrate grows, and enzymes for its degradation are induced. nih.gov Studies have shown that a lag phase of 7 to 11 days can precede the rapid degradation of EDDS in polluted soils. nih.gov The length of this lag phase can vary depending on the soil type and the concentration of pollutants. nih.govresearchgate.net Once acclimated, the microbial community can degrade EDDS much more efficiently. nih.gov This adaptation process is crucial for the effective bioremediation of sites contaminated with EDDS. nih.gov
The biodegradability of EDDS is also influenced by its complexation with metals. While some metal-EDDS complexes, such as those with calcium, iron(III), and lead, are readily biodegradable, others, like those with copper, nickel, and mercury, are more recalcitrant. nih.gov The lack of degradation of the mercury-EDDS complex is attributed to the toxicity of the metal to the microorganisms. nih.gov For other stable complexes, it is suggested that the complex must first dissociate before the EDDS molecule can be degraded. nih.govacs.org
Stereoisomer-Specific Biodegradation Dynamics (S,S vs. R,R vs. R,S isomers)
The biodegradability of Ethylenediamine-N,N'-disuccinic acid (EDDS) is highly dependent on its stereoisomeric form, a critical factor influencing its environmental fate. EDDS possesses two chiral carbon atoms, resulting in three stereoisomers: [S,S]-EDDS, [R,R]-EDDS, and a meso form, [R,S]-EDDS. nih.govsemanticscholar.org Research has consistently shown that these isomers exhibit significantly different biodegradation profiles.
The [S,S] isomer, which is structurally related to the naturally occurring L-aspartic acid, is readily and completely biodegradable. nih.govresearchgate.netscite.ai Studies using various inocula in activated sludge tests have demonstrated that [S,S]-EDDS is rapidly mineralized. nih.gov In simulated sewage treatment plant tests (OECD 303), the [S,S]-isomer achieved nearly complete removal at 96%. nih.gov Its rapid degradation is a key attribute, making it an environmentally favorable alternative to persistent chelating agents. researchgate.netscite.ai
In stark contrast, the [R,R] and [R,S] isomers show limited to no biodegradation. The [R,R]-isomer is highly resistant to microbial degradation. nih.govfao.org In some tests, it remained entirely undegraded, while in others, it was only very slowly biotransformed into a recalcitrant metabolite, N-(2-aminoethyl) aspartic acid (AEAA). nih.gov Similarly, the [R,S] isomer also undergoes biotransformation to AEAA in both high and low biomass systems. nih.gov
A mixture of the isomers, as is typically produced through chemical synthesis from ethylenediamine and maleic anhydride (B1165640) (composed of approximately 25% [S,S], 25% [R,R], and 50% [R,S]), shows incomplete mineralization. nih.gov Studies on these mixtures reported mineralization of up to about 65% after 28 days, with the remaining portion largely consisting of the persistent AEAA metabolite. nih.gov This stereospecificity underscores the importance of the manufacturing process and the specific isomeric form of EDDS used in commercial applications to ensure its environmental compatibility.
Table 1: Biodegradation of EDDS Stereoisomers
| Isomer | Biodegradability | Metabolites | Key Findings |
|---|---|---|---|
| [S,S]-EDDS | Rapid and complete mineralization. nih.gov Achieved 96% removal in sewage treatment simulations. nih.gov | Not persistent. | Considered readily biodegradable. nih.govnih.govfao.org Degraded even by activated sludge without prior acclimation. nih.govfao.org |
| [R,R]-EDDS | Resistant to biodegradation. nih.govfao.org Remained undegraded in some tests. nih.gov | Slowly biotransformed to the recalcitrant metabolite N-(2-aminoethyl) aspartic acid (AEAA). nih.gov | Considered non-biodegradable or very slowly transformed. |
| [R,S]-EDDS | Susceptible to biotransformation but not complete mineralization. nih.gov | Biotransformed to N-(2-aminoethyl) aspartic acid (AEAA). nih.gov | Considered resistant to complete biodegradation. |
| Isomer Mixture | Incomplete mineralization (up to ~65% in 28 days). nih.gov | N-(2-aminoethyl) aspartic acid (AEAA) is the major remaining metabolite. nih.gov | Overall biodegradability is limited by the resistant [R,R] and [R,S] isomers. |
Environmental Persistence and Transport Studies of Ethylenediamine-N,N'-disuccinic Acid
The environmental behavior of EDDS is characterized by its relatively low persistence, especially the [S,S] isomer, and its mobility in soil-water systems, which is influenced by various factors including soil composition and the presence of metal ions.
Assessment of Environmental Distribution and Mobility in Soil-Water Systems
EDDS demonstrates mobility in soil and aquatic environments, a property essential for its function in applications like soil remediation. researchgate.netnih.gov Its soil adsorption coefficient (Koc) is relatively low, indicating a limited tendency to adsorb to soil organic matter and a higher potential for mobility in the soil solution. The half-life of uncomplexed [S,S]-EDDS in soil is short, estimated to be between 2 to 8 days. researchgate.net In polluted soils, [S,S]-EDDS has been shown to degrade from high concentrations to below 1 microM within 50 days, following a lag phase of 7-11 days. nih.gov
Potential for Soil Retention and Groundwater Leaching in Remediation Contexts
In the context of soil remediation, a key concern is the potential for chelating agents to transport mobilized heavy metals beyond the target remediation zone and into groundwater. nih.govnih.gov Studies comparing EDDS with the non-biodegradable chelant EDTA have shown that EDDS poses a significantly lower risk of groundwater contamination. nih.govethernet.edu.et
In soil column experiments, a high dose of EDTA led to substantial leaching of lead (Pb), zinc (Zn), and cadmium (Cd), with 22.7%, 7.0%, and 39.8% of the initial total metals being leached, respectively. nih.govethernet.edu.et In contrast, the same amount of EDDS resulted in much lower leaching of Pb (0.8%) and Cd (1.5%), while Zn leaching was comparable (6.2%). nih.govethernet.edu.et This is attributed to the rapid biodegradation of EDDS in the soil, which limits its persistence and ability to transport metals over long distances and timeframes. nih.gov The estimated effect half-life for EDDS in soil mobilization experiments ranged from 3.8 to 7.5 days, compared to a minimum of 36 days for EDTA under the same conditions. nih.gov
While EDDS is effective at mobilizing metals for phytoextraction, its rapid degradation means that the timing of its application is crucial. nih.gov Its lower persistence reduces the risk of uncontrolled metal migration and contamination of underlying groundwater, presenting a significant advantage in environmental safety during remediation activities. ethernet.edu.etresearchgate.net
Table 2: Comparative Leaching of Heavy Metals with EDTA and EDDS in Soil Columns
| Chelating Agent (10 mmol/kg) | Lead (Pb) Leached (%) | Zinc (Zn) Leached (%) | Cadmium (Cd) Leached (%) |
|---|---|---|---|
| EDTA | 22.7 | 7.0 | 39.8 |
| EDDS | 0.8 | 6.2 | 1.5 |
Data sourced from soil column experiments. nih.govethernet.edu.et
Comparative Environmental Fate and Biodegradability with Non-Biodegradable Chelants
The most significant environmental advantage of EDDS, particularly the [S,S]-isomer, is its high biodegradability compared to traditional aminopolycarboxylate chelants like Ethylenediaminetetraacetic acid (EDTA). semanticscholar.org EDTA is known for its high efficacy in complexing metals but also for its extreme persistence in the environment, which raises concerns about its long-term impact, including the remobilization of heavy metals and potential groundwater contamination. nih.govresearchgate.net
Numerous studies have confirmed the poor biodegradability of EDTA. In tests with activated sludge, EDTA remained intact even after 100 days of acclimation. nih.govfao.org This persistence leads to its accumulation in the environment. In contrast, [S,S]-EDDS is readily biodegradable, with degradation rates reported to be as high as 99% within 28 days. semanticscholar.org This rapid breakdown prevents its accumulation and minimizes the window for potential adverse environmental effects. researchgate.net
Table 3: Comparison of Environmental Properties: EDDS vs. EDTA
| Property | [S,S]-Ethylenediamine-N,N'-disuccinic acid (EDDS) | Ethylenediaminetetraacetic acid (EDTA) |
|---|---|---|
| Biodegradability | Readily biodegradable; >80% mineralization in standard tests. semanticscholar.org Short half-life in soil (3.8-7.5 days). nih.gov | Resistant to biodegradation; persists in the environment for long periods. nih.govresearchgate.net |
| Environmental Persistence | Low persistence due to rapid biodegradation. researchgate.net | High persistence, leading to accumulation in water and soil. nih.gov |
| Groundwater Leaching Risk | Low risk due to rapid degradation, which limits metal transport. nih.govethernet.edu.et | High risk of mobilizing heavy metals and contaminating groundwater. nih.govnih.gov |
| Ecotoxicity | Lower toxicity to soil microorganisms and plants. nih.govresearchgate.net | Higher phytotoxicity and negative effects on soil microbial communities. nih.govethernet.edu.et |
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| EDDS | Ethylenediamine-N,N'-disuccinic acid |
| EDTA | Ethylenediaminetetraacetic acid |
| AEAA | N-(2-aminoethyl) aspartic acid |
| NTA | Nitrilotriacetic acid |
| PDDS | Propanediamine-N,N'-disuccinic acid |
| GLDA | Tetrasodium (B8768297) glutamate (B1630785) diacetate |
| MGDA | Methylglycine diacetic acid |
| CA | Citric Acid |
Advanced Environmental Applications of Ethylenediamine N,n Disuccinic Acid in Remediation Technologies
Ethylenediamine-N,N'-disuccinic Acid in Heavy Metal Remediation of Contaminated Soils and Sediments
Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a significant chelating agent in the environmental sector, particularly for the remediation of soils and sediments contaminated with heavy metals. Its high biodegradability and strong affinity for metal ions make it an environmentally friendlier alternative to traditional chelants like ethylenediaminetetraacetic acid (EDTA). EDDS effectively mobilizes heavy metals from the solid phase into the aqueous phase, facilitating their removal through various remediation techniques.
Ethylenediamine-N,N'-disuccinic Acid in Soil Washing and Flushing Techniques for Metal Mobilization
Soil washing and soil flushing are two prominent ex-situ and in-situ remediation technologies, respectively, that utilize EDDS to decontaminate heavy metal-polluted soils. Soil washing involves excavating the contaminated soil and scrubbing it with a washing solution containing EDDS. epa.gov In contrast, soil flushing involves the injection of the EDDS solution directly into the contaminated soil to leach out the metals. aquatechtrade.com
The efficiency of heavy metal removal in soil washing and flushing is highly dependent on the optimization of several key process parameters. These include the concentration of the EDDS solution, the contact time between the solution and the soil, and the solution-to-solid ratio.
Research has shown that increasing the molarity of the EDDS solution and the contact time can significantly enhance the removal of heavy metals. For instance, in a study on the remediation of a soil contaminated with copper (Cu) and zinc (Zn), very high removal performances were achieved with an EDDS concentration of 3.6 mM and an Empty-Bed Contact Time (EBCT) of 33 hours. aquatechtrade.comgdut.edu.cn Under these conditions, 53% of Cu and 46% of Zn were removed. aquatechtrade.comgdut.edu.cn The following table, derived from a study on EDDS-enhanced soil flushing, illustrates the impact of varying EDDS concentration and contact time on the removal of Cu and Zn.
Table 1: Effect of EDDS Concentration and Contact Time on Heavy Metal Removal
| EDDS Concentration (mM) | Empty-Bed Contact Time (EBCT) (h) | Copper (Cu) Removal (%) | Zinc (Zn) Removal (%) |
|---|---|---|---|
| 0.36 | 21 | Low | Low |
| 3.6 | 21 | Moderate | Moderate |
| 0.36 | 33 | Low | Low |
| 3.6 | 33 | 53 | 46 |
Data sourced from a study on EDDS-enhanced soil flushing for contaminated agricultural soil remediation. aquatechtrade.comgdut.edu.cn
The solution-to-solid ratio is another critical parameter. In a study on lead (Pb) contaminated soil, different solid-to-liquid ratios were tested, and it was found that optimizing this ratio is crucial for maximizing removal efficiency. mdpi.com
The primary mechanism by which EDDS extracts heavy metals from soil is through the formation of stable, water-soluble metal-EDDS complexes. EDDS has a high affinity for various heavy metals, with the stability of the complexes influencing the extraction efficiency. The process results are strongly dependent on the exchange of metals due to the different stability constants of the EDDS complexes. aquatechtrade.comgdut.edu.cn For example, the stability constant for the Cu-EDDS complex is generally higher than that of the Zn-EDDS complex, leading to a preferential extraction of copper in co-contaminated soils. aquatechtrade.com
Re-adsorption of the mobilized metals can also occur, particularly under conditions of EDDS deficiency. nih.gov When the amount of EDDS is insufficient to chelate all the available metal ions, a portion of the displaced metals can be re-adsorbed onto the soil particles, particularly in the exchangeable and carbonate fractions. nih.gov Studies have observed the initial extraction of Zn and Pb followed by their resorption in batch kinetic experiments under EDDS-deficient conditions. nih.gov This phenomenon is attributed to the metal exchange of the newly formed Zn-EDDS and Pb-EDDS complexes with more strongly sorbed metals like Cu on the soil surfaces. nih.gov
The application of EDDS significantly alters the speciation of heavy metals in contaminated soils, which in turn affects their mobility. Heavy metals in soil exist in various fractions, including water-soluble, exchangeable, carbonate-bound, oxide-bound, and residual fractions. The more mobile and bioavailable fractions are the water-soluble and exchangeable forms.
EDDS treatment effectively transforms the less mobile, more strongly bound metal fractions into the more mobile, water-soluble metal-EDDS complexes. Research on lead-contaminated urban residential soils demonstrated that higher doses of EDDS induced more bound Pb fractions to be converted to plant-available forms. mdpi.com With an EDDS application of 30 mmol/L, up to 68.9% of the total Pb became plant-available. mdpi.com This increased mobility is the fundamental principle behind the effectiveness of EDDS in soil washing and flushing, as it allows for the transport and subsequent removal of the metals from the soil matrix.
Phytoextraction and Enhanced Metal Translocation in Plants
Phytoextraction is a remediation technology that uses plants to absorb, translocate, and concentrate heavy metals from the soil into their harvestable biomass. The application of EDDS can significantly enhance the efficiency of phytoextraction by increasing the bioavailability of heavy metals in the soil, thereby facilitating their uptake by plant roots and translocation to the shoots.
Numerous studies have demonstrated the effectiveness of EDDS in enhancing the phytoextraction of various heavy metals. For instance, the application of EDDS has been shown to increase the accumulation of lead (Pb), zinc (Zn), and cadmium (Cd) in the shoots of Chinese cabbage. researchgate.net In another study, EDDS was found to be more efficient than EDTA at solubilizing Cu and Zn, leading to higher concentrations of these metals in the shoots of corn and bean plants. aquatechtrade.com
Research on the phytoextraction of nickel (Ni) from contaminated soils using Coronopus didymus showed that the application of EDDS at 2 mmol kg⁻¹ dramatically enhanced the root and shoot Ni concentration. nih.gov At a soil Ni level of 70 mg kg⁻¹, EDDS application increased the root and shoot Ni concentrations from 665 and 644 mg kg⁻¹ to 1339 and 1338 mg kg⁻¹, respectively. nih.gov This demonstrates a significant enhancement of both uptake and translocation. The following table provides a summary of research findings on EDDS-enhanced phytoextraction.
Table 2: Enhanced Metal Translocation in Plants with EDDS Application
| Plant Species | Heavy Metal(s) | EDDS Application | Key Finding |
|---|---|---|---|
| Coronopus didymus | Nickel (Ni) | 2 mmol kg⁻¹ soil | At 70 mg kg⁻¹ Ni, root and shoot Ni concentration increased from 665 and 644 to 1339 and 1338 mg kg⁻¹, respectively. nih.gov |
| Kosteletzkya pentacarpos | Arsenic (As), Cadmium (Cd), Lead (Pb), Zinc (Zn) | Presence of EDDS | EDDS significantly increased the bioaccumulation factor of all four heavy metals. researchgate.net |
| Vetiver Grass | Lead (Pb) | Two rounds of application | Pb concentration increased by 53% and 203% in shoots and by 73% and 84% in roots. mdpi.com |
This table summarizes findings from various studies on the effect of EDDS on heavy metal uptake and translocation in plants.
Recovery and Reusability of Ethylenediamine-N,N'-disuccinic Acid from Spent Remediation Solutions
A significant consideration in the application of EDDS for soil remediation is the cost of the chelating agent. Therefore, the ability to recover and reuse EDDS from spent washing solutions is crucial for the economic viability and sustainability of the process. Several methods have been investigated for the regeneration of EDDS solutions.
One promising approach is the use of electrochemical processes. A study investigating an electrochemical process with Fe/Fe electrodes for the regeneration of a spent EDDS solution from the washing of a Cu-contaminated soil reported high removal yields for the target metal. nih.gov The maximum removal yields reached 99% for Cu, 77% for Manganese (Mn), and 49% for Magnesium (Mg). nih.gov Multi-washing tests confirmed that the regenerated solution maintained a significant portion of its chelating ability and copper extraction efficiency. nih.gov
Another study focused on the remediation of Pb-contaminated soil found that a regenerated EDDS solution, after one regeneration cycle, had a total Pb extraction capacity of approximately 50% of the initial value, and almost 20% after a second cycle. mdpi.com While the extractive capacity diminishes with each cycle, the ability to reuse the solution multiple times can still offer considerable cost savings.
Other technologies such as nanofiltration are also being explored for the recovery of chelating agents and valuable resources from industrial wastewater, which could potentially be adapted for EDDS recovery in remediation contexts. aquatechtrade.com The principle of nanofiltration relies on using a semi-permeable membrane to separate the metal-EDDS complexes from the wash water, allowing for the potential recovery of both the chelating agent and the metals.
Integration with Other Remediation Strategies (e.g., Physical Separation, Stabilization Techniques)
The efficacy of EDDS is not limited to its standalone application but is significantly enhanced when integrated with other remediation technologies, most notably those involving physical separation. A prime example of this synergy is in the field of soil remediation through a technique known as soil washing or soil flushing. mdpi.com This process involves an initial step where the contaminated solid phase (soil) is mixed with a washing solution containing EDDS. mdpi.com The EDDS solution acts to solubilize heavy metal pollutants by forming water-soluble metal-EDDS complexes, effectively transferring the contaminants from the soil matrix to the liquid phase. mdpi.comresearchgate.net
Following this chemical extraction, a physical separation step is employed to separate the "washed," remediated soil from the now-contaminated washing solution. mdpi.com The clean soil can then be returned to its original site. mdpi.com Research has demonstrated the effectiveness of this integrated approach for soils contaminated with copper (Cu) and zinc (Zn). nih.gov In one study, using a 3.6 mM EDDS solution, removal efficiencies of 53% for Cu and 46% for Zn were achieved. mdpi.comresearchgate.netnih.gov This method represents a powerful combination of chemical chelation and physical separation to decontaminate polluted soils. mdpi.com Furthermore, investigations have explored a double-stage remediation process that combines EDDS-enhanced soil washing with a subsequent phytoremediation treatment, showcasing the potential for multi-step, integrated strategies. researchgate.net
Ethylenediamine-N,N'-disuccinic Acid in Wastewater Treatment and Advanced Oxidation Processes (AOPs)
In the realm of wastewater treatment, EDDS has emerged as a key enabling agent for Advanced Oxidation Processes (AOPs). AOPs are a set of chemical treatment methods designed to remove organic and inorganic pollutants through oxidation, primarily via reactions with highly reactive hydroxyl radicals (•OH). researchgate.netyoutube.com These processes are particularly effective for treating effluents containing non-biodegradable or refractory compounds. mdpi.comnih.gov The application of EDDS is especially prominent in Fenton and photo-Fenton processes, which are powerful AOPs used to degrade a wide array of environmental contaminants. nih.govnih.govresearchgate.net
The traditional Fenton process, which uses hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals, is most effective under highly acidic conditions (pH ≈ 3). researchgate.net This limitation stems from the fact that iron ions precipitate out of solution as hydroxides at higher pH values, rendering the catalyst inactive. researchgate.net EDDS overcomes this significant drawback by acting as a strong complexing agent for iron. nih.govacs.org It forms a stable, soluble complex with ferric iron (Fe(III)-EDDS), which keeps the iron bioavailable and catalytically active across a much broader pH range, including the circumneutral pH typical of natural waters. researchgate.netacs.orgupc.edu This property makes the EDDS-modified Fenton process a more versatile and environmentally compatible option for water treatment. nih.govacs.org
EDDS has been successfully implemented in both homogeneous and heterogeneous Fenton systems.
Homogeneous Systems: In these systems, the Fe(III)-EDDS complex is dissolved in the aqueous phase, creating a single-phase reaction environment. researchgate.net Homogeneous Fenton and photo-Fenton processes using Fe(III)-EDDS have proven to be highly efficient for degrading pollutants. nih.govresearchgate.net The photo-Fenton process, which incorporates UV light, is often significantly more efficient than the dark Fenton process because the Fe(III)-EDDS complex itself is photolabile and irradiation accelerates the regeneration of the catalytic Fe(II) species. nih.govresearchgate.net
Heterogeneous Systems: In heterogeneous systems, a solid iron source, such as the mineral goethite, is used as the catalyst. researchgate.netnih.gov The role of EDDS in these systems is more nuanced. In the absence of light (heterogeneous Fenton), the addition of EDDS can actually inhibit the degradation of pollutants like bisphenol A (BPA). researchgate.netnih.gov This is because EDDS adsorbs strongly onto the goethite surface, blocking the catalytic sites where hydrogen peroxide would normally react. researchgate.netnih.gov Conversely, in the presence of light (heterogeneous photo-Fenton), EDDS significantly enhances the degradation process. researchgate.netnih.gov This enhancement occurs because light promotes the formation of the photochemically efficient Fe-EDDS complex in the solution, effectively creating a homogeneous reaction component that drives the pollutant degradation. nih.gov
| System Type | EDDS Role | Process | Pollutant Example | Outcome | Reference |
| Homogeneous | Soluble Fe(III)-EDDS complex | Fenton / Photo-Fenton | 4-tert-Butylphenol (B1678320) | High degradation efficiency | nih.govresearchgate.net |
| Heterogeneous | Goethite + EDDS | Fenton (Dark) | Bisphenol A | Inhibition of degradation | researchgate.netnih.gov |
| Heterogeneous | Goethite + EDDS | Photo-Fenton (Light) | Bisphenol A | Enhancement of degradation | researchgate.netnih.gov |
One of the most significant advantages of using EDDS in Fenton-like processes is the remarkable enhancement of oxidative efficiency at neutral or even slightly basic pH. nih.govacs.org Studies have shown that the degradation of pollutants like BPA is surprisingly much faster at near-neutral pH (6-8) than in acidic conditions. nih.govresearchgate.netacs.org
The enhanced generation of hydroxyl radicals in EDDS-modified AOPs is effective for the degradation of a wide range of persistent organic micropollutants.
Bisphenol A (BPA): BPA, a well-known endocrine disruptor, is effectively degraded in EDDS-Fenton systems. nih.gov The primary degradation mechanism involves attack by hydroxyl radicals. researchgate.netacs.org Analytical studies suggest that an early step in the degradation pathway is the cleavage of the two benzene (B151609) rings. researchgate.net In heterogeneous photo-Fenton systems using goethite, optimal conditions have been identified that lead to the complete removal of BPA. nih.gov
Atrazine: This widely used herbicide can be degraded by Fenton and photo-Fenton processes. rsc.orgscispace.com The degradation proceeds via attack by hydroxyl radicals, leading to the formation of various byproducts, including dechlorinated ammeline, oxalic acid, urea, and formic acid. nih.govresearchgate.net The use of EDDS allows this effective degradation pathway to occur at neutral pH, which is a significant advantage for treating contaminated water sources.
Endocrine Disruptors: The Fe(III)-EDDS system has been tested on various endocrine-disrupting chemicals (EDCs). nih.govresearchgate.netnih.gov For example, 4-tert-butylphenol (4-t-BP) was used as a model pollutant to compare the efficiency of EDDS-Fenton and photo-Fenton processes. nih.govresearchgate.net Other studies on Fenton oxidation of EDCs such as estrone, 17β-estradiol, and estriol (B74026) show that the process works by oxidizing the phenolic structures of the molecules, which is key to reducing their estrogenic activity. nih.govresearchgate.net
Naphthenic Acids: These compounds are major toxicants in oil sands process-affected water. nih.gov The degradation of cyclohexanoic acid, a model naphthenic acid, was studied using an EDDS-modified Fenton process at pH 8. nih.gov The results confirmed that hydroxyl radicals were the main species responsible for its degradation, demonstrating that the EDDS-Fenton system is a promising alternative for treating this class of industrial pollutants. nih.gov
| Micropollutant | System | Key Findings | Reference |
| Bisphenol A (BPA) | EDDS-Photo-Fenton (Heterogeneous) | Complete removal achieved at pH 6.2 with low H₂O₂ and EDDS concentrations. | nih.gov |
| Naphthenic Acids | EDDS-Fenton | Degradation at pH 8 is primarily driven by •OH radicals. | nih.gov |
| 4-tert-Butylphenol | EDDS-Fenton / Photo-Fenton | Photo-Fenton process was significantly more efficient than the dark Fenton process. | nih.govresearchgate.net |
| Multiple EDCs | Solar Photo-Fenton with EDDS & Persulfate | >90% elimination of 5 micropollutants with low solar energy input. | nih.gov |
Furthermore, research has shown that the lysis of the Fe(III)-EDDS complex under UV radiation can generate EDDS•³⁻ radicals. upc.edu These organic radicals are capable of degrading micropollutants directly, representing a new degradation pathway that can operate even in the absence of hydrogen peroxide. upc.edu
EDDS complexes have also been used to activate other, stronger oxidants in photocatalytic processes. A notable example is the use of Fe(III)-EDDS complexes under simulated solar light to activate persulfate (PS). nih.gov This system was shown to be effective for treating soil washing effluent containing the model pollutant phenanthrene. nih.gov The photo-activation process generates highly reactive sulfate (B86663) radicals (SO₄⁻•) in addition to hydroxyl radicals, leading to efficient pollutant degradation. nih.gov Similarly, a pilot plant study demonstrated that using persulfate instead of hydrogen peroxide in a solar/Fe:EDDS system led to the rapid elimination of five different micropollutants, positioning it as a highly effective alternative for water treatment at circumneutral pH. nih.gov
Electrochemical Co-Catalytic Activation of Peroxymonosulfate (B1194676) with Fe-EDDS Complexes
The electrochemical activation of peroxymonosulfate (PMS) is an advanced oxidation process (AOP) that generates potent radicals for the degradation of recalcitrant organic pollutants. The efficacy of this system can be significantly enhanced through the use of an iron catalyst. However, the practical application of iron-based PMS activation is often limited to acidic conditions to prevent the precipitation of iron hydroxides. The use of EDDS as a chelating agent for iron overcomes this limitation, enabling the process to operate efficiently at a neutral pH.
Recent research has demonstrated the successful application of an electrochemical system utilizing an Fe-EDDS complex to activate PMS for the degradation of persistent pollutants like naphthenic acids, which are common in oil and gas field wastewater. researchgate.netnih.gov In one study, the degradation of a model naphthenic acid, 1-adamantanecarboxylic acid (ACA), was significantly higher in an EC/PMS/Fe(III)-EDDS system (96.6% degradation) compared to a system without EDDS (EC/PMS/Fe(III)), which only achieved 65.4% degradation at a neutral initial pH. researchgate.netnih.gov
The enhanced performance is attributed to the formation of a stable Fe-EDDS complex, which facilitates the redox cycling of Fe(III)/Fe(II). researchgate.netnih.gov This cycling is crucial for the continuous activation of PMS to produce a suite of highly reactive oxygen species. Quenching experiments and electron paramagnetic resonance (EPR) analysis have identified the primary oxidative species responsible for the degradation of the target pollutant as hydroxyl radicals (•OH), sulfate radicals (SO₄•⁻), and singlet oxygen (¹O₂). researchgate.net The system has also shown robustness against common interfering anions found in wastewater, such as nitrates, chlorides, and bicarbonates, as well as humic acids, suggesting its potential for real-world applications. researchgate.net
Table 1: Degradation Efficiency of 1-adamantanecarboxylic acid (ACA) in Different Systems
| System | ACA Degradation (%) | Reference |
|---|---|---|
| EC/PMS/Fe(III)-EDDS | 96.6 | researchgate.netnih.gov |
| EC/PMS/Fe(III) | 65.4 | researchgate.netnih.gov |
Performance in Municipal and Industrial Wastewater Effluent Treatment for Contaminant Removal
The application of EDDS in the treatment of municipal and industrial wastewater is a growing area of research, primarily focusing on the removal of heavy metals and, more recently, organic micropollutants.
In the context of municipal wastewater, conventional treatment plants are often not designed for the efficient removal of heavy metals, which can then accumulate in sewage sludge, limiting its potential for agricultural reuse. mdpi.comresearchgate.netresearchgate.net The use of EDDS has been explored to enhance the removal of heavy metals from sludge. For instance, the addition of EDDS to sludge in an electrokinetic remediation process has been shown to significantly improve the extraction efficiency of heavy metals such as copper (Cu), zinc (Zn), and nickel (Ni), with removal rates of 52.2%, 56.8%, and 53.0%, respectively. nih.gov By chelating the metal ions, EDDS increases their solubility and mobility, facilitating their removal.
Furthermore, EDDS has been investigated as a component in advanced oxidation processes for the treatment of secondary effluents from municipal wastewater treatment plants. The photo-Fenton process, which typically requires acidic conditions, can be effectively operated at near-neutral pH with the use of EDDS as an iron-complexing agent. researchgate.net This approach has demonstrated high removal efficiencies (around 80%) for various contaminants of emerging concern (CECs), including pharmaceuticals and personal care products, in real wastewater effluents. researchgate.net
In industrial wastewater, which can contain a complex mixture of organic and inorganic pollutants, EDDS shows potential as a biodegradable chelating agent for the removal of heavy metals. nih.gov For example, it has been used to enhance the flushing of copper and zinc from contaminated agricultural soil, achieving removal efficiencies of 53% for Cu and 46% for Zn under optimized conditions. nih.govmdpi.com This application simulates a scenario relevant to the treatment of metal-contaminated industrial effluents. While comprehensive case studies on the direct application of EDDS in full-scale industrial wastewater treatment plants are still emerging, the existing research on related applications indicates a strong potential for its use in this sector.
Table 2: Heavy Metal Removal Efficiency from Sludge using EDDS-Enhanced Electrokinetic Remediation
| Heavy Metal | Removal Efficiency (%) | Reference |
|---|---|---|
| Copper (Cu) | 52.2 ± 2.57 | nih.gov |
| Zinc (Zn) | 56.8 ± 3.62 | nih.gov |
| Nickel (Ni) | 53.0 ± 3.48 | nih.gov |
| Lead (Pb) | 47.2 ± 2.35 | nih.gov |
| Chromium (Cr) | 60.4 ± 3.62 | nih.gov |
| Manganese (Mn) | 54.2 ± 3.43 | nih.gov |
Analytical and Spectroscopic Characterization Techniques for Ethylenediamine N,n Disuccinic Acid Research
Chromatographic Methods for Ethylenediamine-N,N'-disuccinic Acid Quantification and Separation
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of EDDS. It is widely used for determining the concentration of EDDS in complex mixtures and for separating it from other components, including its own stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Bioconversion and Environmental Samples Analysis
HPLC is a primary technique for the quantitative analysis of EDDS, especially in samples derived from bioconversion processes and environmental matrices. nih.gov Reversed-phase HPLC is frequently employed, but due to the high polarity of EDDS, modifications are often necessary for effective retention and separation. helixchrom.com
One established method for analyzing EDDS in bioconversion reaction solutions involves reversed-phase ion-pair chromatography. nih.gov In this approach, a C18 column is used, and the mobile phase is specifically designed to interact with the polar analyte. For instance, a mobile phase consisting of methanol (B129727) and an aqueous solution containing copper acetate (B1210297) and a tetra-alkylammonium salt can be used. nih.gov The copper ions form a complex with EDDS, which can be detected by a UV detector at a specific wavelength, such as 254 nm. nih.gov This method allows for the rapid separation of EDDS from other organic acids like fumaric acid, citric acid, and malic acid, which are often present in bioconversion broths. nih.gov The technique has proven to be simple, rapid, and reliable for monitoring the progress of EDDS biosynthesis. nih.gov
When analyzing environmental samples, which can be highly complex, HPLC is often coupled with more selective detectors like tandem mass spectrometry (MS/MS) to achieve the necessary sensitivity and precision for quantification at low concentrations. nih.govmdpi.com Sample preparation techniques, such as solid-phase extraction, are typically required to concentrate the analyte and remove interfering matrix components before HPLC analysis. mdpi.comdphen1.com
Table 1: Example HPLC Conditions for EDDS Analysis in Bioconversion Samples This table is interactive. Click on the headers to sort.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase Ion-Pair HPLC | nih.gov |
| Column | InertSustain AQ-C18 (250 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | 25% (v/v) Methanol with 1.0 g/L Copper(II) acetate monohydrate and 2.0 g/L Tetrabutylammonium (B224687) hydroxide; pH adjusted to 2.80 with phosphoric acid | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection Wavelength | 254 nm | nih.gov |
| Linearity Range | 0.06-0.6 g/L | nih.gov |
Derivatization Techniques for Enhanced Detection (e.g., FMOC derivatization)
EDDS itself lacks a strong chromophore, which makes it difficult to detect with high sensitivity using standard UV-Vis detectors in HPLC. To overcome this limitation, pre-column or post-column derivatization is employed. This process involves reacting the analyte with a labeling agent to form a derivative that is highly responsive to UV or fluorescence detection. mdpi.com
For compounds containing primary or secondary amine groups like EDDS, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent. mdpi.comjascoinc.com The reaction of FMOC-Cl with the amine groups on the EDDS molecule attaches the highly fluorescent fluorenylmethoxycarbonyl group. jascoinc.com This derivatization significantly enhances detection sensitivity, allowing for quantification at very low levels, often in the femtomole range. nih.gov The derivatization reaction is typically carried out in a buffered, alkaline environment (e.g., borate (B1201080) buffer at pH 9-11.4) before injection into the HPLC system. nih.govresearchgate.net The resulting FMOC-EDDS derivative is more hydrophobic, which also improves its retention on reversed-phase columns. mdpi.com The stability of the derivatives is a key factor, with FMOC derivatives of amino acids being stable for over 48 hours, permitting automated analysis of many samples. nih.gov
Table 2: General Protocol for FMOC Derivatization This table is interactive. Click on the headers to sort.
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. pH Adjustment | Mix the sample with a borate buffer to achieve an alkaline pH (e.g., 9.0-11.4). | To facilitate the reaction between FMOC-Cl and the amine groups. | nih.govresearchgate.net |
| 2. Reagent Addition | Add a solution of FMOC-Cl in an organic solvent (e.g., acetonitrile). | To introduce the derivatizing agent to the analyte. | nih.gov |
| 3. Incubation | Allow the reaction to proceed at a controlled temperature (e.g., ambient) for a specific time (e.g., 20-40 minutes). | To ensure complete derivatization of the analyte. | nih.govnih.gov |
| 4. Reaction Quenching | Add a reagent to react with excess FMOC-Cl. | To stop the derivatization reaction and prevent interference from the reagent. | researchgate.net |
| 5. Analysis | Inject the derivatized sample into the HPLC system for separation and detection. | To quantify the fluorescently-tagged analyte. | mdpi.com |
Separation of Stereoisomers by Chiral Chromatography
EDDS exists as three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. Since the biodegradability and chelating properties can differ between isomers, their separation and individual quantification are important. The separation of enantiomers ((S,S) and (R,R)) and diastereomers ((R,S) from the racemic pair) requires chiral separation techniques. hplc.eu
HPLC using a chiral stationary phase (CSP) is a direct method for separating enantiomers. sigmaaldrich.com While specific CSPs for EDDS are not widely documented, the principle involves the differential interaction of the stereoisomers with the chiral environment of the column packing material, leading to different retention times. hplc.eu
An alternative, indirect method involves derivatizing the EDDS isomers with a chiral derivatizing reagent to form diastereomeric complexes. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). mdpi.com For example, the meso and racemic forms of EDDS have been successfully separated via the formation of their copper(II) complexes, which can then be resolved chromatographically. chemicalpapers.com This approach leverages the distinct spatial arrangements of the resulting metal-ligand complexes. chemicalpapers.com
Spectroscopic Approaches for Structural Elucidation and Complex Characterization
Spectroscopic methods are indispensable for confirming the chemical structure of EDDS and for studying its interactions with other ions and molecules, particularly metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules like EDDS. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The ¹H NMR spectrum of EDDS, for instance, shows characteristic signals for the protons in the ethylenediamine (B42938) backbone and the succinic acid moieties, confirming the compound's identity. researchgate.net
NMR is also highly effective for non-invasively monitoring the progress of chemical reactions in real-time. nih.govnih.gov By acquiring NMR spectra at regular intervals, researchers can track the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics and the identification of any intermediates or byproducts. This is particularly useful in monitoring the synthesis of EDDS to ensure the desired product is being formed and to optimize reaction conditions. nih.gov
UV-Visible Spectroscopy in Complexation and Degradation Studies
UV-Visible (UV-Vis) spectroscopy is a versatile technique used to study processes that involve a change in the electronic structure of a molecule, such as the formation of metal complexes and chemical degradation. libretexts.org Although EDDS itself does not absorb strongly in the UV-Vis region, its complexes with transition metals often do. illinois.eduslideshare.net
The formation of a complex between EDDS and a metal ion like copper(II), iron(III), or zinc(II) alters the d-orbital energies of the metal, leading to the appearance of new absorption bands in the visible or UV spectrum. researchgate.netlibretexts.org By monitoring the changes in the absorbance at a specific wavelength, one can study the stoichiometry and stability of the EDDS-metal complexes. This is fundamental to understanding its function as a chelating agent.
UV-Vis spectroscopy is also a straightforward method for monitoring the degradation of EDDS. wjbphs.com Forced degradation studies, which involve subjecting the compound to stress conditions like strong acids, bases, or oxidizing agents, can be tracked by measuring the decrease in the absorbance of an EDDS-metal complex over time. nih.gov The rate of degradation can be quantified, providing insights into the stability of EDDS under different environmental conditions. wjbphs.com For example, the concentration of a substance during degradation can be quantified by measuring its absorbance at a characteristic wavelength, such as 225 nm. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym | Molecular Formula |
|---|---|---|
| Ethylenediamine-N,N'-disuccinic acid | EDDS | C₁₀H₁₆N₂O₈ |
| Ethylenediaminetetraacetic acid | EDTA | C₁₀H₁₆N₂O₈ |
| Copper(II) acetate monohydrate | Copper acetate | C₄H₆CuO₄·H₂O |
| Tetrabutylammonium hydroxide | (C₄H₉)₄N(OH) | |
| Phosphoric acid | H₃PO₄ | |
| Fumaric acid | C₄H₄O₄ | |
| Citric acid | C₆H₈O₇ | |
| Malic acid | C₄H₆O₅ | |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | C₁₅H₁₁ClO₂ |
| Borate | BO₃³⁻ | |
| Acetonitrile | C₂H₃N | |
| Ethylenediamine | C₂H₈N₂ |
Mass Spectrometry for Transformation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), serves as a cornerstone for the identification and structural elucidation of the transformation products of chemicals in the environment. analyticaltoxicology.comlipidmaps.orgresearchgate.net This powerful combination allows for the physical separation of a parent compound from its metabolites, followed by their individual analysis to determine molecular weight and structural information. nih.govnih.gov High-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements, which aids in determining the elemental composition of unknown transformation products. analyticaltoxicology.comlipidmaps.org Tandem mass spectrometry (MS/MS) techniques involve selecting a metabolite ion and fragmenting it to produce a characteristic pattern, which is crucial for definitive structural confirmation. nih.govresearchgate.net
In the study of EDDS, these techniques are vital for mapping its degradation pathways. Research on the biodegradation of different stereoisomers of EDDS has shown that the degradation pathway and resulting metabolites are highly dependent on the isomer. The commercially important and readily biodegradable [S,S]-EDDS is typically mineralized completely. However, the biodegradation of the less biodegradable [R,R] and [R,S]/[S,R] isomers has been shown to produce a persistent metabolite. researchgate.net Studies have identified N-(2-aminoethyl) aspartic acid (AEAA) as a major metabolite formed during the biotransformation of these specific isomers. researchgate.net
Furthermore, the photodegradation of EDDS, especially when complexed with metals like iron (Fe(III)-EDDS), is another important transformation pathway. nih.gov Studies using techniques like laser flash photolysis on the Fe(III)-EDDS complex have revealed the formation of primary radical intermediates, which are the initial step in the photochemical breakdown of the chelate. researchgate.net While advanced oxidation processes (AOPs) coupled with LC-HRMS are widely used to investigate the degradation of complex organic molecules, nih.gov detailed pathways and a comprehensive list of transformation products for EDDS under various environmental conditions are still areas of ongoing investigation.
Table 1: Identified Transformation Products of EDDS via Mass Spectrometry
| Precursor Compound/Isomer | Degradation Process | Identified Transformation Product / Intermediate | Analytical Approach |
| [R,R]-EDDS & [R,S]/[R,S]-EDDS | Biodegradation | N-(2-aminoethyl) aspartic acid (AEAA) | Identification of the metabolite from the remaining material in solution. researchgate.net |
| Fe(III)-EDDS | Photodegradation (Laser Flash Photolysis) | Primary radical intermediate of Fe(II) | Detection via time-resolved photochemical methods. researchgate.net |
Other Advanced Analytical Techniques for Environmental Monitoring
Beyond mass spectrometry, several other advanced analytical techniques are crucial for the routine monitoring and quantification of EDDS in various environmental matrices. These methods often focus on providing sensitive and reliable measurements for complex samples like natural waters and soil extracts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of EDDS. nih.gov Various HPLC methods have been developed, differing in their separation mechanism and detection method to suit different analytical needs.
Ion-Exchange Chromatography: One method involves the conversion of EDDS and its metal complexes into the stable Fe(III)-EDDS complex. This complex is then separated on an ion-exchange column and detected using a UV detector. This approach is effective for samples in well-defined matrices, such as those from laboratory biodegradation studies.
Reversed-Phase Ion-Pair Chromatography: Another common method uses a reversed-phase C18 column. To analyze the anionic EDDS on this non-polar stationary phase, an ion-pairing agent, such as tetrabutylammonium hydroxide, is added to the mobile phase. The mobile phase also contains a copper salt, which forms a UV-active complex with EDDS, allowing for detection at 254 nm. nih.gov This method can successfully separate EDDS from other common organic acids like malic acid and fumaric acid. nih.gov
Ion Chromatography (IC) is a powerful and highly suitable technique for analyzing ionic species in environmental samples. labmanager.comunil.ch As a subset of liquid chromatography, IC uses an ion-exchange resin as the stationary phase to separate analytes based on their charge. researchgate.net Given that EDDS is an aminopolycarboxylic acid and exists as a negatively charged ion in most environmental waters, IC with suppressed conductivity detection is a logical and effective technique for its quantification. unil.chresearchgate.net This method is well-established for the analysis of low-molecular-weight organic acids and offers high sensitivity and the ability to perform simultaneous analysis of multiple anions. researchgate.net
Capillary Electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of charged molecules. analyticaltoxicology.comnih.gov In CE, analytes are separated based on their electrophoretic mobility in a narrow capillary under a high voltage. nih.gov This technique offers advantages such as high separation efficiency, short analysis times, and the requirement for very small sample volumes. springernature.com While CE is theoretically an excellent candidate for analyzing the anionic EDDS, specific, validated methods for its application to environmental monitoring of EDDS are not widely documented in the literature.
Table 2: Examples of HPLC Methods for EDDS Analysis
| Method Principle | Column Type | Mobile Phase Components | Detector | Application Note |
| Reversed-Phase Ion-Pair Chromatography | InertSustain AQ-C18 | Methanol, Cu(CO₂CH₃)₂·H₂O, Tetrabutylammonium hydroxide, Phosphoric acid (for pH adjustment) | UV (254 nm) | Separates EDDS from fumaric acid, citric acid, and malic acid in bioconversion samples. nih.gov |
Advanced Research Perspectives and Future Directions
Molecular Modeling and Computational Chemistry of Ethylenediamine-N,N'-disuccinic Acid and Its Complexes
The advancement of computational chemistry has provided powerful tools to investigate the properties and behavior of molecules at an atomic level. For Ethylenediamine-N,N'-disuccinic acid (EDDS), these methods offer profound insights into its function as a chelating agent and its environmental interactions.
Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and reaction mechanisms of EDDS and its metal complexes. DFT calculations allow for the investigation of molecular geometries, bond energies, and electronic properties, which are crucial for understanding the stability and reactivity of these compounds.
Studies using DFT have explored the complexation reactions of the S,S-stereoisomer of EDDS (S,S-EDDS) with various divalent metal cations such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. nih.govacs.org These computational analyses have been used to determine the free energy changes associated with the formation of metal-EDDS complexes. nih.govacs.org Research has shown that the stability of these complexes is dependent on the metal ion, with the order of stability for the trans(O5) conformer of [M(S,S-EDDS)]²⁻ being Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ > Cd²⁺. nih.govacs.org This trend is consistent with the decrease in metal-to-ligand charge transfer. nih.govacs.org
DFT studies have also been employed to compare the stability of EDDS complexes with those of the more persistent chelating agent, Ethylenediaminetetraacetic acid (EDTA). nih.govacs.org These calculations have revealed that while EDTA generally forms more stable complexes, EDDS exhibits a unique coordination chemistry. nih.govacs.orgwikipedia.org Unlike EDTA, which forms five five-membered chelate rings, EDDS forms a combination of five- and six-membered rings around a central metal ion. wikipedia.org This structural difference, influenced by the succinate (B1194679) arms of the EDDS molecule, affects the strain and stability of the resulting complex. nih.govacs.org
Furthermore, DFT calculations have been used to predict the degradation products of EDDS. nih.govacs.org By calculating the dissociation energies of C-N bonds, researchers can propose mechanisms for the biodegradation of S,S-EDDS, including the formation of intermediates like N-(2-aminoethyl) aspartic acid (AEAA). nih.govacs.org
Table 1: Comparison of Metal Complex Stability (based on Complexation Free Energy)
| Metal Ion | [M(S,S-EDDS)]²⁻ trans(O5) Stability Order |
| Cu²⁺ | 1 |
| Ni²⁺ | 2 |
| Co²⁺ | 3 |
| Zn²⁺ | 4 |
| Cd²⁺ | 5 |
This table is generated based on the stability order reported in DFT studies. nih.govacs.org
Computational modeling is a valuable tool for predicting the environmental fate and transport of chemicals like EDDS and its metal complexes. researchgate.netnih.gove3s-conferences.org These models integrate various physical, chemical, and biological processes to simulate how a substance moves and transforms in the environment. researchgate.netnih.gove3s-conferences.org
The environmental behavior of aminopolycarboxylate chelating agents is significantly influenced by the speciation of their metal complexes. acs.org The specific metal ion chelated by EDDS affects processes such as adsorption, photodegradation, and biodegradation. acs.orgnih.gov Therefore, accurate modeling of EDDS's environmental fate requires a multicomponent approach that considers the competition between different metal ions for the chelating agent. nih.gov
Models simulating the transport of EDDS in soil and water systems are crucial for assessing its potential impact, particularly in the context of soil remediation. researchgate.netmdpi.com For instance, when used for soil flushing, a portion of the EDDS solution may be retained in the soil or leach into groundwater. mdpi.com Because EDDS is biodegradable, its persistence and transport are expected to be lower than that of non-biodegradable chelants like EDTA. nih.gov Empirical models have been developed to estimate the time-dependent extraction of heavy metals by EDDS from contaminated soils, providing a means to predict its efficiency in remediation applications.
The transport of EDDS and its metal complexes in the environment is a dynamic process influenced by factors such as soil composition, pH, and the presence of other organic matter. nih.govudel.edu Computer simulation of chemical speciation can be used to assess the ability of EDDS to mobilize metals under various environmental conditions. nih.gov These models have shown that in the presence of EDDS, the total concentrations of metals like aluminum, copper, and iron in soil extracts can increase significantly. nih.govacs.org
Development of Novel Ethylenediamine-N,N'-disuccinic Acid-Based Formulations and Applications
The unique properties of EDDS, particularly its biodegradability and strong metal-chelating ability, have spurred research into new formulations and applications across various industrial and environmental sectors.
EDDS presents a sustainable alternative to traditional chelating agents in numerous industrial processes. wikipedia.org Its commercial development as a biodegradable chelator has led to its use in detergent and cosmetic formulations as a stabilizing agent. wikipedia.org
In the pulp and paper industry , chelating agents are used to control metal ions that can interfere with bleaching processes. While EDTA has been widely used, its persistence is a concern. nih.gov The potential for using biodegradable chelants like EDDS is an area of ongoing interest to reduce the environmental footprint of paper production. chromatographyonline.comispt.euoecd.orgepa.gov
EDDS is also utilized in industrial cleaning and rust removal applications due to its ability to form stable, water-soluble complexes with metal ions. edscleaningservice.comedscleaningservice.compegasusclean.com This makes it effective in dissolving metal-containing scales and precipitates. Furthermore, its application in electroless plating highlights its utility in controlling metal ion availability in industrial chemical processes.
In agriculture , EDDS is being explored as a carrier for micronutrients. nih.govnih.govsoileos.comyoutube.com Deficiencies of essential metals like iron, manganese, and zinc are common in calcareous soils. nih.govnih.gov Applying EDDS to these soils can mobilize these micronutrients, making them more available for plant uptake and thereby improving crop nutrition and health. nih.govnih.gov This application offers an environmentally friendly alternative to the use of more persistent synthetic chelates. nih.govnih.gov
A significant area of research focuses on the use of EDDS to enhance bioremediation and phytoremediation of heavy metal-contaminated soils. wikipedia.orgnih.govresearchgate.net These green technologies aim to clean up polluted environments using biological processes.
Phytoremediation involves the use of plants to extract, contain, or detoxify environmental contaminants. The efficiency of phytoextraction of heavy metals can be limited by the low bioavailability of these metals in the soil. EDDS has been shown to significantly enhance the phytoextraction of heavy metals like lead (Pb), copper (Cu), and zinc (Zn). mdpi.com By forming water-soluble complexes with these metals, EDDS increases their mobility in the soil and facilitates their uptake by plants. nih.govacs.org
Studies have demonstrated that the application of EDDS to contaminated soil can lead to a substantial increase in the concentration of heavy metals in the shoots of accumulator plants. mdpi.com This process effectively removes the metals from the soil, which can then be harvested and disposed of safely. The biodegradability of EDDS is a key advantage in this application, as it minimizes the risk of secondary pollution from the chelating agent itself. nih.gov
Bioremediation strategies can also be enhanced by EDDS. researchgate.netepa.gov For example, in anaerobic digestion processes for waste treatment, the bioavailability of essential micronutrients like iron can be limited by precipitation with sulfide. edscleaningservice.com EDDS can form a soluble complex with iron, preventing its precipitation and thereby increasing its availability to the microbial community, which can lead to improved process efficiency and methane (B114726) production. edscleaningservice.com
Table 2: EDDS-Enhanced Metal Removal in Phytoremediation
| Contaminant | Plant Species | EDDS Application | Outcome | Reference |
| Copper (Cu), Zinc (Zn) | - | Flushing with 3.6 mM EDDS | 53% Cu removal, 46% Zn removal | mdpi.com |
| Lead (Pb) | Brassica juncea | Addition of EDDS | Enhanced translocation of Pb from root to shoot | - |
| Heavy Metals | Helianthus annuus | EDDS-treated pots | Higher uptake of heavy metals compared to EDTA | - |
This table synthesizes findings from various studies on EDDS-enhanced phytoremediation.
Interdisciplinary Research on Ethylenediamine-N,N'-disuccinic Acid in Environmental Biogeochemistry
The introduction of EDDS into the environment, either through its use in various products or in remediation efforts, necessitates an interdisciplinary approach to understand its impact on the biogeochemical cycles of elements. nih.govwikipedia.orgebsco.comquora.comrug.nlmdpi.com
EDDS's primary function is to chelate metals, and therefore its most significant environmental impact is on the speciation and mobility of metals in soil and water. nih.govudel.eduacs.org By forming stable, water-soluble complexes, EDDS can alter the natural distribution of metals between the solid and aqueous phases of the environment. nih.govudel.eduacs.org This has direct implications for the biogeochemical cycles of essential micronutrients and toxic heavy metals. nih.govwikipedia.orgwikipedia.org
Research has shown that EDDS can mobilize metals such as aluminum, copper, iron, and zinc from soils. nih.govacs.org This mobilization can influence the availability of these metals to plants and microorganisms, thereby affecting nutrient cycling and ecosystem productivity. nih.govnih.govebsco.comquora.com For example, by increasing the concentration of soluble iron, EDDS could stimulate primary productivity in iron-limited ecosystems. Conversely, the mobilization of toxic metals could have adverse effects on biota.
The fate of the metal-EDDS complexes themselves is a key area of study. The biodegradability of EDDS is dependent on the complexed metal. nih.gov For example, complexes of EDDS with calcium, iron, and lead are readily biodegradable, while complexes with copper and nickel are more recalcitrant. nih.gov This differential biodegradability means that the persistence of EDDS in the environment is linked to the local geochemistry.
Understanding the interplay between EDDS, metal speciation, microbial activity, and plant uptake requires collaboration between chemists, biologists, geologists, and environmental scientists. Such interdisciplinary research is crucial for accurately predicting the long-term environmental consequences of widespread EDDS use and for optimizing its application in sustainable technologies.
Role in Element Cycling and Nutrient Availability in Soil and Aquatic Systems
Ethylenediamine-N,N'-disuccinic acid (EDDS) plays a significant role in the biogeochemical cycling of elements by influencing their mobility and availability in both terrestrial and aquatic environments. researchgate.netebsco.com As a chelating agent, EDDS forms stable, water-soluble complexes with metal ions, thereby altering their transport, fate, and bioavailability. nih.gov This characteristic is particularly important for essential micronutrients and heavy metal contaminants.
In soil systems, EDDS has been identified as a promising agent for enhancing the availability of micronutrients for plant uptake. researchgate.netnih.gov The availability of soil micronutrients is determined by their content in soil components like minerals and organic matter, and is influenced by factors such as pH and redox potential. researchgate.net EDDS can mobilize essential metals such as iron (Fe), copper (Cu), and zinc (Zn) from the solid phase of the soil into the soil solution, making them more accessible to plant roots. researchgate.netmdpi.com For instance, studies have shown that the application of EDDS can significantly increase the concentration of bioavailable Fe2+ by forming an Fe-EDDS complex, which protects the iron from precipitating with substances like sulfide, particularly under anaerobic conditions. nih.gov In one study, adding EDDS at a 1:1 molar ratio to Fe2+ resulted in 29.82% of the iron remaining in bioavailable forms (soluble and exchangeable), which led to a 13.25% increase in methane yield in anaerobic digestion, a process where iron is a key nutrient for methanogens. nih.gov
The effectiveness of EDDS in mobilizing metals is dependent on the stability constants of the metal-EDDS complexes. mdpi.com The stability constant for the Cu-EDDS complex is higher than that for the Zn-EDDS complex, meaning EDDS has a stronger affinity for copper. mdpi.com This leads to a higher mobility and extraction rate for copper compared to zinc in contaminated soils. mdpi.comresearchgate.net Research on soil flushing has demonstrated that at an EDDS concentration of 3.6 mM, 53% of Cu and 46% of Zn were removed from a contaminated agricultural soil. mdpi.comnih.gov However, the efficiency of EDDS can be reduced by competition from major cations present in the soil, such as calcium (Ca), aluminum (Al), and iron (Fe), which can also form complexes with the chelating agent. nih.gov
The biodegradability of EDDS is a key factor in its environmental role. nih.gov Unlike the persistent chelating agent EDTA, EDDS is readily degraded by soil microorganisms. nih.gov Studies have shown that EDDS can be completely degraded in various soil types within a period of about 54 days, although a lag phase may occur, particularly in highly polluted soils. nih.gov This biodegradability minimizes the risk of persistent mobilization of heavy metals into groundwater, a concern associated with more stable chelating agents. mdpi.com
In aquatic systems, the principles of nutrient cycling involve inputs from surrounding land, internal transformations, and outputs through processes like leaching and erosion. ebsco.comfu-berlin.deresearchgate.net The introduction of EDDS into these systems, for example through runoff from agricultural land, can influence the speciation and bioavailability of metals. By forming soluble complexes, EDDS can prevent metal ions from adsorbing to sediments, keeping them in the water column where they are more available for uptake by aquatic organisms. This can have significant implications for both nutrient availability and the toxicity of heavy metals.
Table 1: Effect of EDDS on Metal Mobilization and Bioavailability
| Parameter | Observation | System Studied | Reference |
|---|---|---|---|
| Metal Removal Efficiency | At 3.6 mM EDDS, removal was 53% for Cu and 46% for Zn. mdpi.comresearchgate.netnih.gov | Contaminated Agricultural Soil | mdpi.comresearchgate.netnih.gov |
| Competitive Cations | Ca, Fe, and Al compete with heavy metals for EDDS complexation, reducing efficiency. nih.gov | Various Polluted Soils | nih.gov |
| Fe2+ Bioavailability | With a 1:1 molar ratio of EDDS to Fe2+, 29.82% of Fe2+ remained bioavailable in the presence of sulfide. nih.gov | Anaerobic Digestion | nih.gov |
| Metal Mobility | Cu exhibits higher mobility than Zn when treated with EDDS due to the higher stability constant of the Cu-EDDS complex. mdpi.com | Contaminated Agricultural Soil | mdpi.com |
| Biodegradability | EDDS was fully degraded within 54 days in three different soil types. nih.gov | Calcareous clayey soil, dredged sediment soil, sandy soil | nih.gov |
Interactions with Natural Organic Matter and Mineral Surfaces in Environmental Processes
The behavior and efficacy of Ethylenediamine-N,N'-disuccinic acid (EDDS) in the environment are heavily influenced by its interactions with natural organic matter (NOM) and mineral surfaces. doi.orgresearchgate.net These interactions are complex and involve processes such as adsorption, competition for metal ions, and the formation of ternary complexes. nih.govnih.gov
The interaction between EDDS and mineral surfaces is another critical factor. Mineral surfaces in soil, such as clays (B1170129) (e.g., montmorillonite, kaolinite) and iron oxides (e.g., goethite), possess reactive sites that can adsorb both the free EDDS molecule and its metal complexes. doi.orgresearchgate.netusda.gov The adsorption of chelating agents and their metal complexes onto soil particles can be significant. usda.gov This adsorption can reduce the concentration of EDDS available in the solution for mobilizing target metals, thereby affecting its efficiency in applications like soil remediation. nih.govusda.gov The nature of the mineral surface, its charge, and the solution pH are all determining factors in the extent of this adsorption. researchgate.net For instance, humic substances, a major component of NOM, are known to adsorb onto mineral surfaces, and this process can be influenced by the presence of cations that can act as bridges. researchgate.netnih.gov
Furthermore, the interaction is not a simple one-way process. EDDS can extract metals that are already sorbed to mineral surfaces or incorporated into their structure. However, the process can also lead to metal exchange reactions. Research has indicated that newly formed ZnEDDS and PbEDDS complexes can exchange their metal ions with copper that is more strongly sorbed onto soil surfaces, a reaction driven by the higher stability of the Cu-EDDS complex. nih.gov This highlights that the interactions are dynamic and depend on the relative stability of the various metal complexes with both EDDS and the different binding sites on soil components. mdpi.comnih.gov Interestingly, while aluminum is a major mineral cation that can be mobilized by EDDS, its competitive effect on heavy metal extraction can be marginal under certain conditions because Al can readily dissociate from EDDS complexes and precipitate as hydroxides or bind to NOM. nih.gov
Table 2: Summary of EDDS Interactions in Soil Environments
| Interacting Component | Type of Interaction | Consequence | Reference |
|---|---|---|---|
| Natural Organic Matter (NOM) | Competition for metal ions | Reduces the efficiency of EDDS if NOM concentration and binding affinity are high. NOM can bind metals displaced from EDDS complexes. nih.gov | nih.gov |
| Mineral Surfaces (Clays, Oxides) | Adsorption of free EDDS and Metal-EDDS complexes | Decreases the concentration of active EDDS in the soil solution, potentially lowering metal extraction rates. usda.gov | usda.gov |
| Sorbed Metals (e.g., Cu on soil) | Metal Exchange | ZnEDDS and PbEDDS complexes can exchange metals with sorbed Cu, releasing Zn and Pb which may be resorbed. nih.gov | nih.gov |
| Mineral Cations (e.g., Al, Fe) | Competitive Complexation | High concentrations of Al and Fe can compete with target heavy metals for EDDS, but this effect can be limited by precipitation of Al/Fe hydroxides. nih.govnih.gov | nih.govnih.gov |
Challenges and Opportunities in Large-Scale Application and Sustainability Assessment
Opportunities:
The main driver for the large-scale application of EDDS is its environmentally friendly profile. mdpi.comresearchgate.net Developed as a biodegradable chelator, it finds use in detergents, cosmetics, and photography. Its most significant environmental application is in soil remediation, either through soil washing or enhanced phytoextraction, to remove heavy metal contaminants like copper, zinc, and lead. mdpi.comresearchgate.netnih.gov The ability of EDDS to mobilize these metals makes contaminated land potentially usable for agriculture or other purposes. researchgate.net Furthermore, its use in agriculture as a micronutrient fertilizer carrier can improve nutrient use efficiency, addressing deficiencies in crops and potentially boosting yields. researchgate.netnih.govmdpi.com In industrial processes, EDDS can be used for rust removal and in electroless plating, offering a greener alternative to traditional chemicals.
Challenges:
Despite its potential, several challenges hinder the large-scale application and cost-effectiveness of EDDS. purdue.eduethixbase360.comvldb.org
Economic Viability: The production cost of EDDS can be higher than that of conventional chelating agents like EDTA. A comprehensive sustainability assessment must consider not just the environmental benefits but also the economic feasibility. rsc.org For bio-based production routes, factors like energy integration are key to making the process economically reasonable. rsc.org
Process Efficiency and Competition: The effectiveness of EDDS in real-world scenarios can be limited by the complex soil matrix. nih.gov As noted previously, competition from abundant cations such as calcium, iron, and aluminum for the chelating agent can significantly reduce its efficiency in mobilizing target heavy metals. nih.gov This means that higher doses of EDDS may be required, increasing costs and potentially altering soil chemistry.
Application Method: The method of application is crucial. In ex-situ soil washing, where EDDS can be applied in excess, high removal efficiencies can be achieved. However, in in-situ soil flushing, where the amount of EDDS is often limited, metal extraction can be less efficient and subject to complex resorption and exchange dynamics. nih.gov Optimizing parameters like concentration and contact time is essential but can be challenging to control in large-scale field applications. mdpi.comnih.gov
Regulatory and Logistical Hurdles: As with any chemical used on a large scale, there are regulatory frameworks and logistical complexities to navigate. energy-base.org This includes ensuring compliance with environmental regulations for its application and managing the logistics of transporting and applying the chemical to large areas of land. environmentalstandards.info
Sustainability Assessment:
Q & A
Q. What is the role of EDDS in enhancing Fenton-like reaction efficiency at near-neutral pH?
EDDS acts as both a chelating agent and a promoter of radical generation in Fenton systems. It stabilizes Fe(III) in soluble form, enabling hydroxyl radical (•OH) production via Fe(III)/Fe(II) cycling even at pH 7–8. EDDS also facilitates superoxide radical (HO₂•/O₂•⁻) formation, which accelerates Fe(III) reduction to Fe(II), a rate-limiting step in •OH generation. Optimal performance is achieved at Fe(III)-EDDS:H₂O₂ molar ratios of 1:1 and oxygenated conditions, as demonstrated in bisphenol A (BPA) degradation studies .
Q. How does EDDS compare to EDTA in environmental applications?
EDDS is a biodegradable structural isomer of EDTA with six coordinating sites. While EDTA persists in the environment and remobilizes metals, EDDS degrades naturally via EDDS lyase, producing ethylenediamine and fumarate. In soil remediation, EDDS achieves 46–53% removal of Cu/Zn at 3.6 mM concentration and 33 h contact time, comparable to EDTA but with lower ecological risks .
Q. What factors influence EDDS-metal complex stability in aqueous systems?
Stability constants (logK) vary with metal type: Cu-EDDS (18.8) > Zn-EDDS (14.3) > Fe-EDDS (12.7). pH affects speciation; for example, Fe(III)-EDDS exists as [Fe(OH)(EDDS)]²⁻ at pH > 7, enhancing radical generation. Competitive anions (e.g., carbonates) reduce efficiency by scavenging radicals, while chloride (10 mM) can enhance pollutant degradation .
Advanced Research Questions
Q. How do experimental parameters affect EDDS-driven persulfate activation for sulfate radical (SO₄•⁻) generation?
Fe(III)-EDDS activates persulfate optimally at pH 3–7 under UV irradiation, with SO₄•⁻ reacting with pollutants like 4-tert-butylphenol at ~4.2 × 10⁹ M⁻¹s⁻¹. Key parameters include:
Q. What mechanisms explain the pH-dependent contradiction in EDDS-Fenton efficiency?
Contrary to classical Fenton reactions (acidic pH), EDDS systems show higher BPA degradation at pH 7–9 due to:
- Dominance of HO₂•/O₂•⁻ radicals, which regenerate Fe(II) faster than H₂O₂.
- pH-dependent speciation of Fe(III)-EDDS, favoring [Fe(OH)(EDDS)]²⁻, which has lower redox potential and faster reduction kinetics. Probe studies using tert-butanol (•OH scavenger) and chloroform (HO₂• scavenger) confirm radical speciation shifts .
Q. How does EDDS inhibit metallo-β-lactamase NDM-1, and what are its structure-activity relationships?
EDDS binds zinc ions in NDM-1’s active site, with an IC₅₀ of 2.21 mM. Modifications to its aliphatic spacer (e.g., extending to four methylene units) abolish activity, while stereochemical variations (e.g., AMB, IC₅₀ = 2.63 mM) retain potency. Isothermal titration calorimetry (ITC) confirms strong Zn²⁺ binding (Kd = nM range), correlating with enzymatic inhibition. Synergy with meropenem (FICI <0.5) resensitizes NDM-1-producing E. coli to carbapenems .
Q. What are the trade-offs between EDDS-enhanced soil flushing and washing for heavy metal remediation?
- Flushing : Requires longer contact time (33 h) but lower EDDS volume (0.36–3.6 mM), achieving 46–53% Cu/Zn removal. Mobility follows Cu > Zn due to higher EDDS-Cu stability.
- Washing : Achieves similar efficiency in <12 h but consumes 3× more EDDS. Both methods mobilize Fe/Mn, necessitating post-treatment .
Q. How does EDDS interact with anaerobic membrane bioreactors (AnMBRs) to improve iron bioavailability?
In sulfide-rich AnMBRs, EDDS (0.5–1 mM) complexes Fe²⁺, preventing sulfide-induced precipitation and enhancing bioavailability for microbial metabolism. This increases COD removal by 20% and methane yield by 15% in sewage treatment .
Methodological Considerations
Q. What analytical techniques quantify EDDS and its degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
